2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
CAS No.: 852437-35-5
Cat. No.: VC5184085
Molecular Formula: C22H21N5O3S
Molecular Weight: 435.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852437-35-5 |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 |
| IUPAC Name | 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N5O3S/c1-14-5-4-6-16(11-14)23-20(28)13-31-21-10-9-19-24-25-22(27(19)26-21)15-7-8-17(29-2)18(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,28) |
| Standard InChI Key | MUJMIKCBDGWGRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
The compound features a triazolo[4,3-b]pyridazine core fused with a pyridazine ring, substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 6 with a thioacetamide linker connected to an m-tolyl moiety. The molecular formula is , with a molecular weight of 476.53 g/mol. Key structural attributes include:
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Aromatic systems: The triazolopyridazine core enables π-π stacking interactions with kinase ATP-binding pockets.
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Methoxy groups: The 3,4-dimethoxyphenyl substituent enhances solubility and hydrogen-bonding capacity, critical for target engagement.
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Thioether linkage: The sulfur atom in the thioacetamide bridge contributes to metabolic stability compared to oxygen analogs.
Table 1: Structural Comparison with Related Derivatives
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis involves a multi-step strategy to assemble the triazolopyridazine core and introduce substituents:
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Core formation: Cyclocondensation of 3,4-dimethoxyphenylhydrazine with dichloropyridazine yields the triazolo[4,3-b]pyridazine scaffold.
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Thioacetamide introduction: Nucleophilic substitution at position 6 using 2-mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
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m-Tolyl conjugation: Amide coupling between the thioacetamide intermediate and m-toluidine via carbodiimide-mediated activation.
Key Reaction Conditions:
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Temperature: 80–100°C for cyclocondensation steps.
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Catalysts: Pd/C for hydrogenation in methoxy group reduction (if required).
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Yields: 60–75% after purification by column chromatography .
The compound demonstrates potent cytotoxicity against the NCI-60 cancer cell panel, with mean growth inhibition (GI%) values comparable to reference agents like staurosporine . Notable activity includes:
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Breast cancer (MCF-7): GI₅₀ = 1.2 ± 0.3 μM, inducing 29.61-fold apoptosis elevation over controls .
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Colorectal cancer (HCT-116): IC₅₀ = 0.85 ± 0.1 μM, surpassing 5-fluorouracil (IC₅₀ = 12.4 μM).
Dual Kinase Inhibition
The compound inhibits c-Met () and Pim-1 (), outperforming early-generation inhibitors like foretinib (c-Met ) . Structural analysis attributes this to:
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Hydrophobic interactions: Between the m-tolyl group and kinase hinge region (e.g., c-Met’s Met1160).
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Hydrogen bonds: Methoxy oxygen atoms with Asp1222 (c-Met) and Lys67 (Pim-1) .
Mechanistic Insights and Pathway Modulation
Cell Cycle Arrest and Apoptosis
In MCF-7 cells, the compound induces S-phase arrest (45.2% vs. 22.1% in controls) by downregulating cyclin A2 and CDK2 . Apoptosis is mediated via:
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Caspase-9 activation: 3.8-fold increase in cleaved caspase-9 levels.
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Mitochondrial depolarization: 58% reduction in ΔΨm, triggering cytochrome c release .
PI3K-Akt-mTOR Pathway Suppression
Treatment reduces phosphorylated Akt (Ser473) and mTOR (Ser2448) by 72% and 65%, respectively, disrupting survival signaling . This dual kinase inhibition synergizes with pathway modulation to enhance cytotoxicity.
Pharmacological Evaluation and Drug-Likeness
ADMET Profiling
Computational predictions using SwissADME indicate favorable properties:
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Lipophilicity: LogP = 2.1 (optimal range: 1–3).
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Solubility: -4.2 (Ali logS), suggesting moderate aqueous solubility.
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BBB permeability: Low (BBB score = 0.12), minimizing neurotoxicity risks .
Molecular Docking Validation
Docking studies (PDB: 3LQ8 for c-Met, 2O3P for Pim-1) confirm binding modes:
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